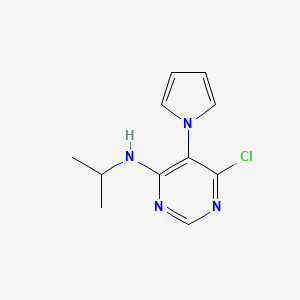
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group, an isopropyl group, and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
N-Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.
Pyrrole Substitution: The pyrrole ring can be attached through a nucleophilic substitution reaction using pyrrole and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Lacks the isopropyl group.
6-Chloro-N-methyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Contains a methyl group instead of an isopropyl group.
5-(1H-pyrrol-1-yl)pyrimidin-4-amine: Lacks both the chloro and isopropyl groups.
Uniqueness
6-Chloro-N-isopropyl-5-(1H-pyrrol-1-yl)pyrimidin-4-amine is unique due to the combination of its substituents, which may confer specific chemical and biological properties not found in similar compounds. The presence of the chloro group, isopropyl group, and pyrrole ring can influence its reactivity, binding affinity, and overall activity in various applications.
Propiedades
Fórmula molecular |
C11H13ClN4 |
|---|---|
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
6-chloro-N-propan-2-yl-5-pyrrol-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C11H13ClN4/c1-8(2)15-11-9(10(12)13-7-14-11)16-5-3-4-6-16/h3-8H,1-2H3,(H,13,14,15) |
Clave InChI |
VUGUINOQTYHWLG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=C(C(=NC=N1)Cl)N2C=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


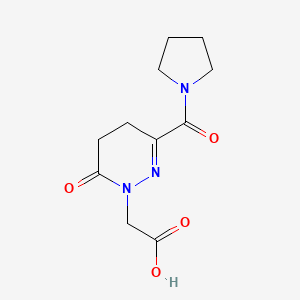


![2-(Difluoromethoxy)-6-fluorobenzo[d]oxazole](/img/structure/B11788238.png)

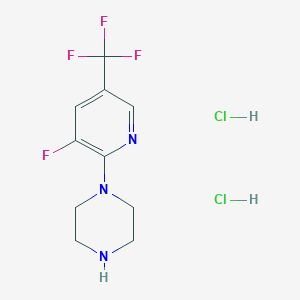
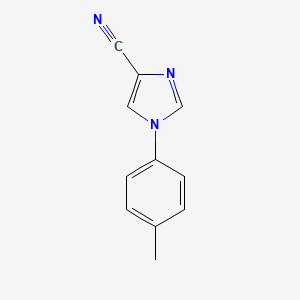
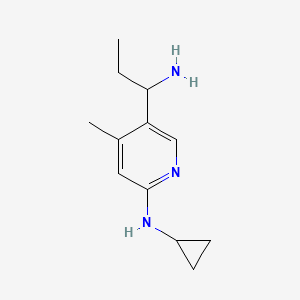
![1,1,1,3,3,3-Hexafluoropropane-2,2-diol-1,8-diazo-bicyclo[5.4.0]undec-7-enesalt](/img/structure/B11788258.png)


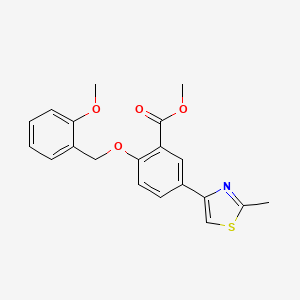
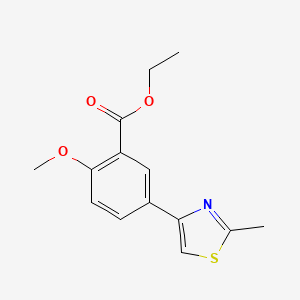
![2-(3-Bromophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11788303.png)
